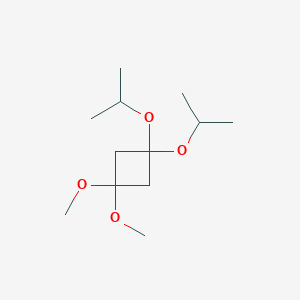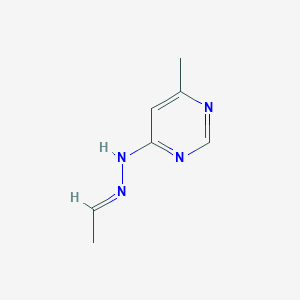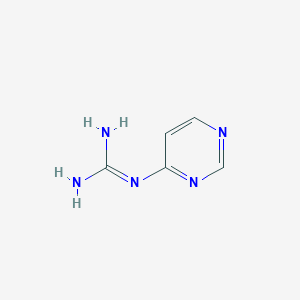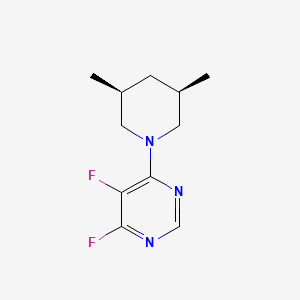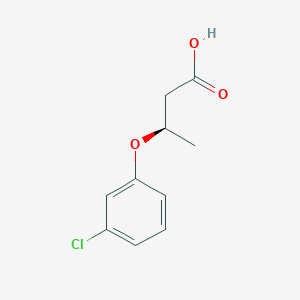
(R)-3-(3-Chlorophenoxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(3-Chlorophenoxy)butanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Chlorophenoxy)butanoic acid typically involves the reaction of 3-chlorophenol with an appropriate butanoic acid derivative. One common method is the esterification of 3-chlorophenol with ®-3-hydroxybutanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods
Industrial production of ®-3-(3-Chlorophenoxy)butanoic acid may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity ®-3-(3-Chlorophenoxy)butanoic acid.
Chemical Reactions Analysis
Types of Reactions
®-3-(3-Chlorophenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3-(3-chlorophenoxy)butanoic acid derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3-(3-chlorophenoxy)butanol or other reduced derivatives.
Substitution: Formation of 3-(3-hydroxyphenoxy)butanoic acid or 3-(3-aminophenoxy)butanoic acid.
Scientific Research Applications
®-3-(3-Chlorophenoxy)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-(3-Chlorophenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(3-Chlorophenoxy)butanoic acid: The enantiomer of ®-3-(3-Chlorophenoxy)butanoic acid, with similar chemical properties but different biological activities.
3-(4-Chlorophenoxy)butanoic acid: A structural isomer with the chlorine atom in a different position on the phenyl ring.
3-(3-Bromophenoxy)butanoic acid: A halogen-substituted analog with bromine instead of chlorine.
Uniqueness
®-3-(3-Chlorophenoxy)butanoic acid is unique due to its specific chiral configuration and the presence of the chlorine atom on the phenyl ring. This configuration can result in distinct biological activities and interactions compared to its enantiomers and structural isomers.
Properties
Molecular Formula |
C10H11ClO3 |
|---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
(3R)-3-(3-chlorophenoxy)butanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-7(5-10(12)13)14-9-4-2-3-8(11)6-9/h2-4,6-7H,5H2,1H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
AHQBODRAYUTJOX-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)OC1=CC(=CC=C1)Cl |
Canonical SMILES |
CC(CC(=O)O)OC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


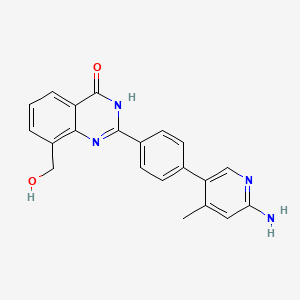

![tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate](/img/structure/B13098948.png)
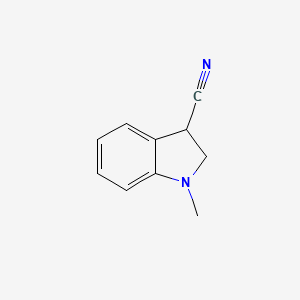

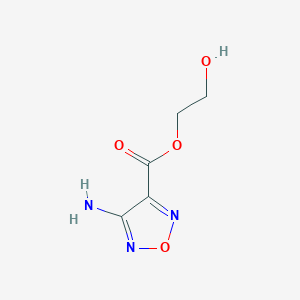
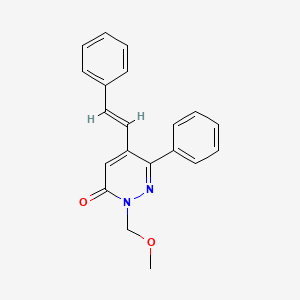
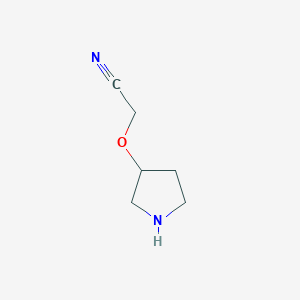

![5-(3-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13098990.png)
